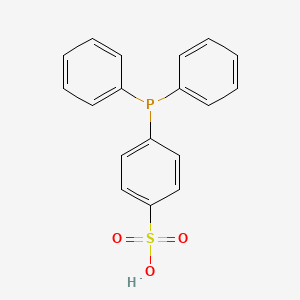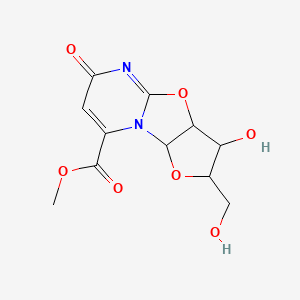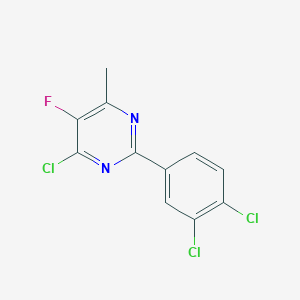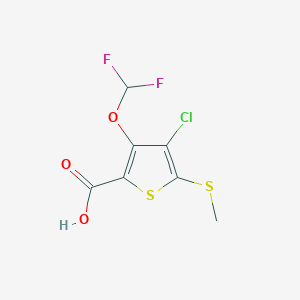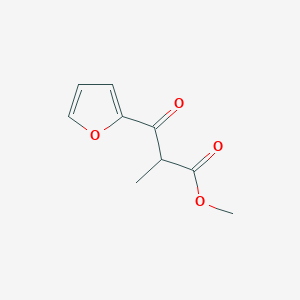
Methyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate is an organic compound featuring a furan ring, a methyl group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate can be synthesized through several methods. One common approach involves the esterification of 3-(furan-2-yl)-2-methyl-3-oxopropanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the Claisen condensation of ethyl acetoacetate with furfural, followed by methylation of the resulting intermediate. This route requires careful control of reaction conditions to avoid side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as p-toluenesulfonic acid or sulfuric acid are commonly used, and the reactions are conducted under controlled temperature and pressure to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: 3-(furan-2-yl)-2-methyl-3-hydroxypropanoate.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.
Mécanisme D'action
The mechanism by which methyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The furan ring can participate in π-π interactions, while the ester group can undergo hydrolysis to release active metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(furan-2-yl)-3-oxopropanoate: Lacks the methyl group at the 2-position.
Ethyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate: Has an ethyl ester instead of a methyl ester.
Methyl 3-(thiophen-2-yl)-2-methyl-3-oxopropanoate: Contains a thiophene ring instead of a furan ring.
Uniqueness
Methyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate is unique due to the presence of both a furan ring and a methyl group, which can influence its reactivity and interactions in chemical and biological systems. The combination of these structural features makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C9H10O4 |
|---|---|
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
methyl 3-(furan-2-yl)-2-methyl-3-oxopropanoate |
InChI |
InChI=1S/C9H10O4/c1-6(9(11)12-2)8(10)7-4-3-5-13-7/h3-6H,1-2H3 |
Clé InChI |
DMJSPINWFQNGFI-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC=CO1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




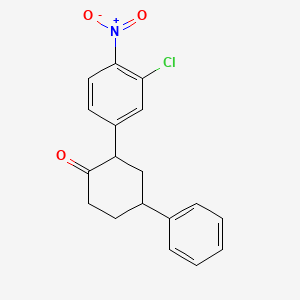
![Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12079039.png)





